molecular formula C10H6BrNO3 B14488479 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid CAS No. 65147-79-7

6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid

Cat. No.: B14488479
CAS No.: 65147-79-7
M. Wt: 268.06 g/mol
InChI Key: SWZIEMLONOUONU-UHFFFAOYSA-N
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Description

6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: is a heterocyclic aromatic compound with a quinoline backbone. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes it a unique derivative of quinoline. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved using carbon dioxide in the presence of a suitable base.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized quinoline derivatives.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains, as well as cancer cell lines.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    6-Bromoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    Quinoline-2-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.

    6-Chloro-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological properties.

Uniqueness: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid stands out due to the combined presence of the bromine atom and the carboxylic acid group. This combination enhances its reactivity in chemical synthesis and its potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

65147-79-7

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

6-bromo-1-oxidoquinolin-1-ium-2-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-2-4-8-6(5-7)1-3-9(10(13)14)12(8)15/h1-5H,(H,13,14)

InChI Key

SWZIEMLONOUONU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=[N+]2[O-])C(=O)O)C=C1Br

Origin of Product

United States

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